t-Butyl 5-bromo-1-naphthoate
Overview
Description
t-Butyl 5-bromo-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group and a bromine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl 5-bromo-1-naphthoate typically involves the bromination of 1-naphthoic acid followed by esterification. The process can be summarized in the following steps:
Bromination: 1-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the naphthalene ring.
Esterification: The resulting 5-bromo-1-naphthoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: t-Butyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 5-bromo-1-naphthol.
Oxidation: 5-bromo-1,4-naphthoquinone.
Scientific Research Applications
Chemistry: t-Butyl 5-bromo-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It is used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of t-Butyl 5-bromo-1-naphthoate depends on its application. In organic synthesis, it acts as a reactive intermediate that undergoes various transformations to yield desired products. The bromine atom and ester group provide sites for chemical modifications, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
- t-Butyl 4-bromo-1-naphthoate
- t-Butyl 6-bromo-1-naphthoate
- t-Butyl 7-bromo-1-naphthoate
Comparison: t-Butyl 5-bromo-1-naphthoate is unique due to the specific position of the bromine atom on the naphthalene ring. This positional isomerism can influence the reactivity and properties of the compound. For example, the 5-position bromine may result in different electronic and steric effects compared to the 4-, 6-, or 7-position bromine, leading to variations in reaction outcomes and applications.
Properties
IUPAC Name |
tert-butyl 5-bromonaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYXWRCKWFPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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